![molecular formula C12H15N3O B4688506 N-(2-methoxyethyl)-6-methyl-4-quinazolinamine](/img/structure/B4688506.png)
N-(2-methoxyethyl)-6-methyl-4-quinazolinamine
説明
N-(2-methoxyethyl)-6-methyl-4-quinazolinamine, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancers, making it an attractive target for cancer therapy.
作用機序
N-(2-methoxyethyl)-6-methyl-4-quinazolinamine exerts its anticancer effects by selectively binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This leads to downstream inhibition of various signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound also induces apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It inhibits EGFR autophosphorylation, which is necessary for EGFR activation and downstream signaling. This compound also inhibits the phosphorylation of other signaling molecules downstream of EGFR, including AKT and ERK, which are involved in cell survival and proliferation. In addition, this compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
実験室実験の利点と制限
N-(2-methoxyethyl)-6-methyl-4-quinazolinamine is a potent and selective inhibitor of EGFR kinase activity, making it a valuable tool for studying the role of EGFR signaling in cancer biology. Its specificity and potency also make it a promising candidate for cancer therapy. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-6-methyl-4-quinazolinamine. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to this compound and other EGFR inhibitors. Additionally, there is a need for further studies on the safety and efficacy of this compound in preclinical and clinical settings.
科学的研究の応用
N-(2-methoxyethyl)-6-methyl-4-quinazolinamine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2-methoxyethyl)-6-methylquinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-11-10(7-9)12(15-8-14-11)13-5-6-16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOOGDOMAVEAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。